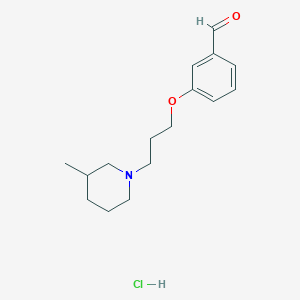
3-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride is a useful research compound. Its molecular formula is C16H24ClNO2 and its molecular weight is 297.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride, with the molecular formula C₁₆H₂₄ClNO₂ and a molecular weight of 297.82 g/mol, is a compound of significant interest in pharmacology and medicinal chemistry. This article explores its biological activities, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzaldehyde moiety linked to a propoxy chain , which is further connected to a 3-methylpiperidine ring . The hydrochloride form enhances its solubility and stability, making it suitable for pharmaceutical applications.
Biological Activity Overview
Research indicates that compounds structurally similar to this compound show considerable biological activity, particularly as histamine H3 receptor ligands . These receptors are involved in various neurological functions and disorders, suggesting potential therapeutic applications in treating:
- Obesity
- Cognitive impairments
- Sleep disorders
The modulation of histamine H3 receptors can influence neurotransmitter release, thereby affecting appetite regulation, cognitive function, and sleep patterns. Additionally, studies have suggested interactions with other biological targets beyond histamine receptors, which may contribute to its pharmacological profile.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound against similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride | Similar propoxy and piperidine structure | Different position of the benzaldehyde group |
| 1-[4-[3-(3-Methylpiperidin-1-yl)propoxy]phenyl]propan-1-one | Contains a ketone instead of an aldehyde | Potentially different biological activity due to carbonyl presence |
| 4-(4-Chlorophenyl)-N-(3-methylpiperidin-1-yl)butanamide | Features a chlorophenyl group instead | Variation in receptor binding profiles |
This table illustrates how slight modifications in structure can lead to variations in biological activity and therapeutic potential.
Histamine H3 Receptor Studies
Recent studies have focused on the compound's role as a histamine H3 receptor antagonist. In vitro assays demonstrated that it effectively inhibits receptor activity, leading to increased levels of neurotransmitters such as dopamine and norepinephrine. This suggests potential applications in treating disorders characterized by neurotransmitter dysregulation.
Acetylcholinesterase Inhibition
Another area of investigation involves the compound's inhibitory effects on acetylcholinesterase (AChE). Compounds similar to this compound have shown promising results with IC50 values indicating potent inhibition of AChE activity. This could have implications for Alzheimer's disease treatment, where AChE inhibition is a common therapeutic strategy.
Propiedades
IUPAC Name |
3-[3-(3-methylpiperidin-1-yl)propoxy]benzaldehyde;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-14-5-3-8-17(12-14)9-4-10-19-16-7-2-6-15(11-16)13-18;/h2,6-7,11,13-14H,3-5,8-10,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWDOUATCBJEHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCOC2=CC=CC(=C2)C=O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














